2-(4-methylpentyl)isoindole-1,3-dione
Beschreibung
2-(4-Methylpentyl)isoindole-1,3-dione is a derivative of the isoindole-1,3-dione (phthalimide) scaffold, characterized by a branched alkyl substituent at the 2-position. The core structure consists of a fused bicyclic system with two ketone groups, which is commonly functionalized to modulate physicochemical and biological properties.
Eigenschaften
Molekularformel |
C14H17NO2 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
2-(4-methylpentyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H17NO2/c1-10(2)6-5-9-15-13(16)11-7-3-4-8-12(11)14(15)17/h3-4,7-8,10H,5-6,9H2,1-2H3 |
InChI-Schlüssel |
LETPNCYMLNBGKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCN1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpentyl)isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative. One common method is the condensation reaction between phthalic anhydride and 4-methylpentylamine in a suitable solvent such as toluene under reflux conditions . The reaction proceeds as follows:
Condensation Reaction: Phthalic anhydride reacts with 4-methylpentylamine in toluene under reflux for 24 hours.
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solventless conditions, can enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-methylpentyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindoline-1,3-dione derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-methylpentyl)isoindole-1,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-methylpentyl)isoindole-1,3-dione involves its interaction with various molecular targets:
Neurotransmitter Receptors: The compound modulates dopamine receptor D2 and other neurotransmitter receptors, influencing neuronal activity.
Ion Channels: It affects ion channels such as calcium, sodium, and potassium channels, which play a role in neuronal excitability.
Protein Aggregation: Inhibition of β-amyloid protein aggregation, which is implicated in neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
The isoindole-1,3-dione core is highly versatile, allowing diverse substitutions. Below, we compare 2-(4-methylpentyl)isoindole-1,3-dione with key analogs based on substituent type, synthesis, characterization, and biological activity.
Substituent Diversity and Structural Features
Table 1: Structural Comparison of Isoindole-1,3-dione Derivatives
*Calculated based on substituent and core structure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
